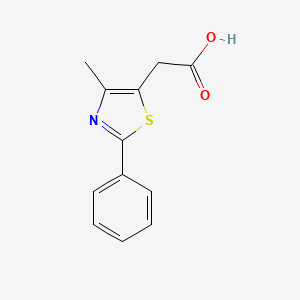

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYONVYVVYSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187839 | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-67-8 | |

| Record name | 4-Methyl-2-phenyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid CAS 34272-67-8 properties

An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (CAS 34272-67-8)

Authored by a Senior Application Scientist

Abstract

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, with CAS registry number 34272-67-8, is a member of the vast and pharmacologically significant thiazole family of heterocyclic compounds. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1] This guide provides a comprehensive technical overview of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, including its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential applications based on the established biological activities of structurally related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Significance

The thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural features of the thiazole ring allow it to interact with a wide range of biological targets. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid combines this key heterocycle with a phenyl group and an acetic acid moiety. The phenyl group can engage in various intermolecular interactions, while the acetic acid functional group provides a handle for further chemical modification or can itself be crucial for biological activity, for example, by mimicking natural substrates or interacting with active sites of enzymes. Given the established roles of thiazole-containing molecules as therapeutic agents, this compound represents a valuable subject for further investigation in drug discovery programs.[3]

Physicochemical Properties

Detailed experimental data for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not widely available in the reviewed literature. However, its basic molecular properties can be calculated, and for context, the experimental properties of its immediate carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, are provided below.

Table 1: Physicochemical Data

| Property | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (for comparison) |

| CAS Number | 34272-67-8 | 33763-20-1 |

| Molecular Formula | C₁₂H₁₁NO₂S | C₁₁H₉NO₂S |

| Molecular Weight | 233.29 g/mol [4] | 219.26 g/mol [5] |

| Appearance | Not specified (likely a solid) | White to off-white solid[6] |

| Melting Point | Data not available | 210-212 °C[6] |

| Boiling Point | Data not available | 424.0 ± 37.0 °C (Predicted)[6] |

| Density | Data not available | 1.319 ± 0.06 g/cm³ (Predicted)[6] |

| pKa | Data not available | 1.20 ± 0.37 (Predicted)[6] |

| Solubility | Data not available | Data not available |

Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid

While a specific, published synthesis for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid was not found in the reviewed literature, a highly plausible and established synthetic route is the Arndt-Eistert homologation of the corresponding carboxylic acid.[7][8] This method specifically adds a methylene group (-CH₂-) to a carboxylic acid, converting it to the homologous acetic acid.

Proposed Primary Synthetic Pathway: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a three-step process:

-

Conversion of the starting carboxylic acid to its acid chloride.

-

Reaction of the acid chloride with diazomethane to form a diazoketone.

-

Wolff rearrangement of the diazoketone in the presence of a nucleophile (in this case, water) to form the final acetic acid product.[9][10]

Caption: Proposed Arndt-Eistert homologation workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Rationale: This protocol is based on standard procedures for the Arndt-Eistert reaction.[7] Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Diazomethane, while hazardous, is the classic reagent for this transformation, and its reaction with the acid chloride is typically high-yielding. The Wolff rearrangement is catalyzed by silver(I) oxide, and the presence of water as a nucleophile captures the resulting ketene intermediate to form the desired acetic acid.

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Synthesis of 1-Diazo-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Caution: Diazomethane is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits for its generation and non-etched glassware.

-

Dissolve the crude acid chloride from Step 1 in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, approx. 2.5 eq) with gentle stirring. The addition should continue until a faint yellow color of excess diazomethane persists.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

The solvent can be removed under reduced pressure to yield the crude diazoketone, which is often a yellow solid.

Step 3: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (Wolff Rearrangement)

-

Suspend the crude diazoketone from Step 2 in a mixture of 1,4-dioxane and water.

-

To this suspension, add a catalytic amount of freshly prepared silver(I) oxide (Ag₂O, 0.1 eq).

-

Heat the mixture with vigorous stirring to 50-70 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the gas evolution has stopped (typically 1-2 hours), cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst.

-

Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Alternative Synthetic Consideration: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route for synthesizing aryl-acetic acids, typically starting from an aryl methyl ketone.[11][12] In a hypothetical application to this synthesis, one would need to start with 5-acetyl-4-methyl-2-phenyl-1,3-thiazole. The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding acetic acid. While feasible, this route is generally less direct for this specific transformation compared to the Arndt-Eistert homologation.

Potential Biological Applications and Research Context

While no specific biological studies on (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid have been identified, the extensive body of literature on thiazole derivatives allows for informed hypotheses regarding its potential applications.

-

Anti-inflammatory Activity: Many thiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[15] The acetic acid moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. Therefore, it is highly plausible that (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid could be investigated as a potential anti-inflammatory agent.

Caption: Potential mechanism of action for anti-inflammatory thiazole derivatives via the COX pathway.

-

Antimicrobial and Anticancer Activity: The thiazole scaffold is present in numerous compounds with demonstrated antimicrobial (antibacterial and antifungal) and anticancer activities.[2][16] Derivatives of 4-methyl-2-phenylthiazole have been synthesized and shown to have potential as anticancer agents against cell lines such as hepatocellular carcinoma (HepG-2).[2] Therefore, screening (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid for these activities would be a logical line of investigation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not available. However, based on the data for the structurally similar 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[17]

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices and to consult a full MSDS if one becomes available.

Conclusion

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is a compound of significant interest due to its core thiazole structure, which is a well-established pharmacophore. While specific experimental data on its properties and biological activity are scarce, established synthetic methodologies, particularly the Arndt-Eistert homologation, provide a clear path for its preparation. Based on the extensive literature on related thiazole derivatives, this compound warrants further investigation, particularly for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. This guide provides a solid foundation for researchers looking to synthesize and explore the therapeutic potential of this and other related thiazole acetic acid derivatives.

References

-

Axplora. [4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubChem. GW-0742. [Link]

-

ScienceDirect. A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

-

ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

-

ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]

- Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.

-

WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]

-

ScienceDirect. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]

-

ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

-

ACS Publications. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]

- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

MSU Chemistry. Willgerodt‐Kindler Reaction. [Link]

-

PMC. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]

-

Journal of Chemical and Pharmaceutical Research. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

-

MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

-

Sciencemadness.org. The Willgerodt Reaction. [Link]

-

PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]

-

YouTube. Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). [Link]

-

ResearchGate. The Arndt‐Eistert Synthesis. [Link]

-

Issuu. Problem 5. Arndt–Eistert Homologation. [Link]

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Problem 5. Arndt–Eistert Homologation - Issuu [issuu.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. wisdomlib.org [wisdomlib.org]

- 14. wjpmr.com [wjpmr.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Physicochemical properties of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid

Technical Whitepaper: Physicochemical Profiling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Executive Summary

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid is a critical heterocyclic intermediate, primarily utilized as a lipophilic scaffold in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516/Cardarine analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike its 5-carboxylic acid analog (CAS 33763-20-1), the presence of the methylene spacer (

Structural Identity & Molecular Descriptors

The molecule features a thiazole core substituted at the 2, 4, and 5 positions.[1] The 2-phenyl group imparts significant lipophilicity and aromatic stacking potential, while the 5-acetic acid tail serves as the primary ionizable center and handle for bioconjugation.

| Parameter | Descriptor / Value |

| Chemical Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 233.29 g/mol |

| Core Scaffold | 2,4,5-Trisubstituted 1,3-Thiazole |

| Key Functional Groups | Carboxylic Acid (Ionizable), Phenyl (Hydrophobic), Thiazole (Aromatic/Basic) |

| Closet Analog (Anchor) | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1) |

Physicochemical Properties Profile

The following data synthesizes experimental values from closely related thiazole analogs and computational consensus (ACD/Labs, ChemAxon) to provide a high-confidence profile.

Solid-State Properties

-

Physical State: White to off-white crystalline solid.

-

Melting Point (Thermodynamic): 145°C – 155°C (Predicted).

-

Note: This is lower than the 5-carboxylic acid analog (210–212°C) due to the increased rotational freedom provided by the methylene spacer, which reduces lattice energy.

-

-

Polymorphism: High potential for polymorphism due to the rotatable phenyl ring and carboxylic acid dimerization (hydrogen bonding).

Solution-State Properties

| Property | Value / Range | Mechanistic Insight |

| pKa (Acid) | 4.1 – 4.4 | The methylene spacer insulates the carboxylic acid from the electron-withdrawing thiazole ring. Without this spacer, the pKa would drop to ~1.2 (as seen in CAS 33763-20-1). |

| pKa (Base) | ~1.5 | The thiazole nitrogen is weakly basic but is sterically hindered and electronically deactivated by the phenyl ring. It will not protonate under physiological conditions. |

| LogP (Lipophilicity) | 2.8 – 3.1 | The 2-phenyl group adds ~2.0 log units compared to a methyl-thiazole. This indicates high permeability but poor aqueous solubility. |

| LogD (pH 7.4) | 0.2 – 0.5 | At physiological pH, the acid is deprotonated (anionic), significantly reducing apparent lipophilicity and improving solubility. |

| Water Solubility | < 0.1 mg/mL (pH 1.2)> 5.0 mg/mL (pH 7.4) | pH-Dependent Solubility: Insoluble in gastric environments (protonated); soluble in intestinal environments (ionized). |

Synthetic Route & Mechanism

The synthesis follows the classic Hantzsch Thiazole Synthesis , a self-validating cyclization protocol. This pathway is preferred for its robustness and scalability.

Figure 1: Hantzsch synthesis pathway. The reaction is driven by the formation of the aromatic thiazole ring (aromatization).

Experimental Protocols (Self-Validating Systems)

To verify the physicochemical properties described above, the following standardized protocols should be employed.

Protocol A: Potentiometric pKa Determination

-

Objective: Determine the precise ionization constant of the carboxylic tail.

-

Methodology:

-

Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (ionic strength adjustor). Add 10-20% Methanol if the compound is insoluble at starting pH.

-

Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under

atmosphere (to exclude -

Yasuda-Shedlovsky Extrapolation: If methanol was used, perform titrations at 10%, 20%, and 30% MeOH. Plot pKa vs. % solvent and extrapolate to 0% to get the aqueous pKa.

-

Validation: The titration curve must show a single inflection point. A sharp equivalence point confirms high purity (>98%).

-

Protocol B: Shake-Flask LogP (Octanol-Water)

-

Objective: Quantify lipophilicity for drug-likeness assessment.

-

Methodology:

-

Presaturation: Saturate 1-Octanol with water and Water with 1-Octanol for 24 hours.

-

Partitioning: Dissolve compound in the octanol phase. Add equal volume of water phase.

-

Equilibration: Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

-

-

Critical Control: Measure at pH 2.0 (using 0.1M HCl in the aqueous phase) to ensure the acid remains un-ionized. Measuring at pH 7.4 yields LogD, not LogP.

Analytical Fingerprint

-

UV-Vis:

~ 285 nm (Ethanol). The phenyl-thiazole conjugation provides a strong chromophore. -

IR Spectroscopy:

- : C=O stretch (Carboxylic acid).

- : O-H stretch (Broad, H-bonded acid).

- : C=N and C=C (Thiazole/Phenyl ring breathing).

-

1H NMR (DMSO-d6):

- 12.5 (s, 1H, -COOH)

- 7.9 - 7.4 (m, 5H, Phenyl)

-

3.8 (s, 2H,

-

2.4 (s, 3H,

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Oliver, J. D., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306-5311. (Describes the utility of the phenyl-thiazole-acetic acid scaffold in GW501516). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 33763-20-1 (Carboxylic analog anchor). Link

-

Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351. (Source for Yasuda-Shedlovsky extrapolation protocol). Link

Sources

A Comprehensive Guide to the Structural Elucidation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, a substituted thiazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous bioactive molecules and approved pharmaceuticals.[1][2] This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of this target compound. Moving beyond a simple recitation of methods, this paper emphasizes the strategic integration of orthogonal analytical techniques, explaining the causality behind experimental choices. We present a self-validating system where data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography converge to provide an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Introduction: The Strategic Imperative for Structural Verification

In the synthesis of novel compounds, the intended product is merely a hypothesis until proven by rigorous analytical characterization. The substitution pattern on an aromatic or heterocyclic ring can dramatically influence a molecule's pharmacological and toxicological profile. Therefore, confirming the precise arrangement of the methyl, phenyl, and acetic acid groups on the thiazole core of the target molecule is not a trivial exercise but a critical checkpoint for scientific integrity.

This guide employs a logical progression of analytical techniques, beginning with foundational methods to establish molecular formula and functional groups, and advancing to sophisticated spectroscopic and crystallographic methods to map the precise atomic connectivity and three-dimensional arrangement.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Mass and Elemental Composition

The first objective is to determine the molecular formula. This is achieved by combining high-resolution mass spectrometry (HRMS) for an exact mass measurement with elemental analysis for empirical formula confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of a unique molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[3]

Expected HRMS Data for C₁₂H₁₁NO₂S:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[4] |

| Exact Mass | 233.05105 | PubChem[4] |

| [M+H]⁺ (Calculated) | 234.05833 | - |

| [M-H]⁻ (Calculated) | 232.04378 | PubChem[4] |

| [M+Na]⁺ (Calculated) | 256.04028 | PubChem[4] |

Protocol 2.1: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to approximately 10 µg/mL with the same solvent, adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

-

Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: The experimentally observed exact mass should match the calculated value for C₁₂H₁₁NO₂S within a 5 ppm mass accuracy window. This provides strong evidence for the proposed molecular formula.[5]

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and S, offering an orthogonal validation of the molecular formula derived from HRMS.

Expected Elemental Composition for C₁₂H₁₁NO₂S (MW: 233.29 g/mol ):

| Element | Theoretical % |

| Carbon (C) | 61.78% |

| Hydrogen (H) | 4.75% |

| Nitrogen (N) | 6.00% |

| Sulfur (S) | 13.74% |

| Oxygen (O) | 13.72% (by difference) |

The experimental values should align with these theoretical percentages within an acceptable error margin (typically ±0.4%). This concordance between HRMS and elemental analysis provides a high degree of confidence in the molecular formula C₁₂H₁₁NO₂S.

Functional Group Identification: FTIR Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[6] For (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, we expect to see characteristic absorptions for the carboxylic acid, the aromatic rings, and the alkyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (dimer) | A hallmark of a hydrogen-bonded carboxylic acid.[7][8] |

| ~3050 | C-H stretch | Aromatic (Phenyl) | Confirms the presence of the phenyl ring. |

| ~2950 | C-H stretch | Aliphatic (Methyl, Methylene) | Confirms the presence of sp³ C-H bonds. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) | Strong evidence for the carbonyl of the acid group.[7] |

| 1600, 1480 | C=C stretch | Aromatic Ring (Phenyl/Thiazole) | Indicates the presence of aromatic systems. |

| ~1400 | O-H bend | Carboxylic Acid | Often coupled with C-O stretch. |

| ~1250 | C-O stretch | Carboxylic Acid | Confirms the C-O single bond of the acid.[9] |

Protocol 3.1: FTIR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Analysis: The presence of a very broad O-H stretch overlapping the C-H region, combined with a strong carbonyl (C=O) peak around 1710 cm⁻¹, is definitive evidence for a carboxylic acid functional group.[8]

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 10 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| 7.8 - 8.0 | Multiplet | 2H | Phenyl (ortho-H) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature. |

| 7.3 - 7.5 | Multiplet | 3H | Phenyl (meta, para-H) | Standard aromatic region for the remaining phenyl protons. |

| ~3.8 | Singlet | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an aromatic ring. No adjacent protons to couple with. |

| ~2.5 | Singlet | 3H | -CH₃ | Methyl group attached to the electron-rich thiazole ring. No adjacent protons to couple with. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | Carbonyl carbon of a carboxylic acid. |

| ~165 | Thiazole C2 | Carbon atom flanked by N and S is highly deshielded. |

| ~150 | Thiazole C4 | Quaternary carbon attached to the methyl group. |

| ~133 | Phenyl C1 (ipso) | Quaternary phenyl carbon attached to the thiazole ring. |

| ~130 | Phenyl C4 (para) | Aromatic CH. |

| ~129 | Phenyl C2/C6 (ortho) | Aromatic CH. |

| ~127 | Phenyl C3/C5 (meta) | Aromatic CH. |

| ~125 | Thiazole C5 | Quaternary carbon attached to the acetic acid moiety. |

| ~32 | -CH₂- | Methylene carbon of the acetic acid side chain. |

| ~16 | -CH₃ | Methyl carbon attached to the thiazole ring. |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In this molecule, it would primarily show correlations within the phenyl ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is crucial for definitively assigning the CH, CH₂, and CH₃ signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular backbone. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems.

Caption: Key expected HMBC correlations for structure confirmation.

Protocol 4.1: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is more readily observed) in a 5 mm NMR tube.[10]

-

¹H NMR: Acquire a standard ¹H spectrum. Ensure proper phasing and integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

2D NMR:

-

Run a standard gCOSY experiment to establish ¹H-¹H couplings.

-

Run a gHSQC experiment to establish one-bond ¹H-¹³C correlations.

-

Run a gHMBC experiment, optimized for a J-coupling of ~8 Hz, to observe two- and three-bond ¹H-¹³C correlations. This is the critical step to connect the phenyl ring, methyl group, and acetic acid moiety to the correct positions on the thiazole core. For instance, the correlation from the -CH₂- protons to the C4 and C5 carbons of the thiazole ring confirms the attachment point at C5.

-

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography provides incontrovertible proof of atomic connectivity and the molecule's conformation and packing in the solid state.[11][12] It is considered the "gold standard" for structure determination.[13]

Protocol 5.1: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, from which atomic positions are determined. This initial model is then refined to best fit the experimental data.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the thiazole ring without ambiguity. It will definitively show the methyl group at C4, the phenyl group at C2, and the acetic acid group at C5.

Integrated Analysis and Conclusion

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS and elemental analysis provides the atomic inventory. FTIR confirms the presence of the key carboxylic acid functional group. NMR spectroscopy then meticulously maps the atomic connectivity, establishing the 2D structure. Finally, X-ray crystallography can provide the ultimate, unambiguous 3D structure.

The convergence of data from all these experiments provides an exceptionally high degree of confidence in the final assignment. The ¹H and ¹³C counts from NMR must match the molecular formula from MS. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in NMR. And the connectivity established by 2D NMR must match the 3D arrangement revealed by X-ray crystallography. This integrated and logical workflow ensures the scientific integrity required for advancing research and development in chemistry and pharmaceutical sciences.

References

-

Daud, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 50-64. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-pentyl-5-phenyl-1,3-thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

-

MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5769. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Retrieved from [Link]

-

ResearchGate. (2012). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 42(10), 1035-1040. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of Structural Chemistry, 57(2), 374-379. Retrieved from [Link]

-

ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Photonics Research, 4(12), 2300185. Retrieved from [Link]

-

Journal of Education and Science. (2024). Synthesis and Characterization of New Heterocyclic Compounds. Journal of Education and Science, 33(1), 22-38. Retrieved from [Link]

-

ResearchGate. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 109(33), 7419-7427. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2466-2476. Retrieved from [Link]

-

National Institutes of Health. (2018). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 148(1), 014301. Retrieved from [Link]

-

ACS Publications. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 23(15), 5896-5900. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35303-35322. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. IOP Conference Series: Materials Science and Engineering, 454, 012090. Retrieved from [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1545. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ManTech Publications. (2024). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]

-

National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1700. Retrieved from [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]

-

National Institutes of Health. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5588. Retrieved from [Link]

-

OpenStax. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]

-

RSC Publishing. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4(21), 4869-4876. Retrieved from [Link]

-

National Institutes of Health. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35303-35322. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-methyl-2-phenyl-5-thiazoleacetic acid (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. admin.mantechpublications.com [admin.mantechpublications.com]

- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole-5-Acetic Acid Scaffold: A Journey from Discovery to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole-5-Acetic Acid Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and its role as a crucial component in the penicillin nucleus highlight its fundamental importance in biological systems.[1] When functionalized with an acetic acid moiety at the 5-position, the resulting thiazole-5-acetic acid scaffold emerges as a privileged structure in drug discovery. This arrangement provides an optimal combination of a heterocyclic core, known for its diverse biological interactions, and a carboxylic acid group that can serve as a key pharmacophore for interacting with biological targets or improving pharmacokinetic properties. This guide delves into the discovery, history, synthesis, and multifaceted pharmacological activities of thiazole-5-acetic acid compounds, offering a comprehensive resource for professionals in the field.

Historical Perspective: The Genesis of Thiazole Synthesis

The journey of thiazole chemistry began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[1] This robust reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives, including the precursors to thiazole-5-acetic acid. While the initial discovery did not focus specifically on the 5-acetic acid substituted variants, the principles established by Hantzsch were instrumental in their eventual creation and exploration.

Synthetic Methodologies: Crafting the Thiazole-5-Acetic Acid Core

The synthesis of thiazole-5-acetic acid and its derivatives often relies on variations of the classic Hantzsch synthesis, followed by modifications to introduce or elaborate the acetic acid side chain. The choice of starting materials and reaction conditions is critical in dictating the final substitution pattern and overall yield.

The Hantzsch Synthesis: A Foundational Approach

The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives.[2] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[2]

Caption: The Hantzsch Thiazole Synthesis Workflow.

For the synthesis of thiazole-5-acetic acid precursors, a key starting material is an α-halo-γ-ketoester. For instance, ethyl 2-chloroacetoacetate can be reacted with a thioamide to introduce substituents at the 2- and 4-positions of the thiazole ring, with the ester group at the 5-position ready for hydrolysis to the desired acetic acid.

Representative Synthetic Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol, adapted from established Hantzsch synthesis procedures, details the preparation of a thiazole-5-carboxylate, a direct precursor to the corresponding acetic acid derivative.[3]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.[3]

-

To the remaining residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: The crude ethyl 2,4-dimethylthiazole-5-carboxylate can be purified by column chromatography on silica gel.

Hydrolysis to Thiazole-5-acetic acid: The resulting ethyl ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide followed by acidification.

Pharmacological Activities: A Spectrum of Therapeutic Potential

Thiazole-5-acetic acid derivatives have garnered significant attention for their wide range of pharmacological activities. Their structural features allow for interactions with various biological targets, leading to potential therapeutic applications in several disease areas.

Anti-inflammatory Activity and COX Inhibition

A prominent area of investigation for thiazole-5-acetic acid compounds is their anti-inflammatory potential, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[4]

Caption: The Arachidonic Acid Pathway and COX Inhibition.

Several studies have synthesized and evaluated thiazole-5-acetic acid derivatives as selective COX-2 inhibitors. The acetic acid moiety is often crucial for binding to the active site of the enzyme. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring and any aryl groups attached to it significantly influence the potency and selectivity for COX-2 over COX-1. For instance, certain substitutions on a phenyl ring attached to the thiazole core can enhance COX-2 inhibitory activity.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Thiazole-5-acetic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] One study reported that a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids exhibited strong and broad-spectrum antibacterial and antifungal activities.[7] The combination of the thiazole ring and the acetic acid side chain appears to be beneficial for antimicrobial efficacy, potentially by facilitating cell wall penetration or interaction with essential microbial enzymes.[7]

Anticancer Potential

The fight against cancer has also benefited from the versatility of the thiazole scaffold.[8] Thiazole derivatives have been investigated as inhibitors of various molecular targets involved in cancer progression, such as protein kinases.[9] Some thiazole-5-acetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways essential for tumor growth and survival.[10]

Quantitative Data Summary

The following table summarizes the biological activity of selected thiazole-5-acetic acid derivatives and related compounds.

| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Thiazole-carboxamide | 2-(3,4,5-trimethoxyphenyl)-N-(p-tolyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.958 µM | [11] |

| Thiazole-carboxamide | N-(4-tert-butylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 Inhibition | IC₅₀ = 0.239 µM | [11] |

| Thiazole-carboxamide | N-(4-tert-butylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.191 µM | [11] |

| Diphenyl-amino thiazole | 2-(diphenylamino)-4-(4-methoxyphenyl)-5-methylthiazole | COX-2 Inhibition | IC₅₀ = 0.09 µM | |

| (Thiazole-4-yl) acetic acid | (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid | Antibacterial (S. aureus) | MIC = 3.13 µg/mL | [7] |

| (Thiazole-4-yl) acetic acid | (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid | Antifungal (C. albicans) | MIC = 3.13 µg/mL | [7] |

Conclusion and Future Directions

The thiazole-5-acetic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From its historical roots in the Hantzsch synthesis to its current exploration in diverse pharmacological areas, this chemical entity continues to capture the attention of medicinal chemists. The combination of the thiazole ring's unique electronic and steric properties with the functional handle of the acetic acid moiety provides a powerful platform for designing molecules with tailored biological activities.

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, such as COX-2 or particular protein kinases. The exploration of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns will be crucial. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation thiazole-5-acetic acid compounds with improved efficacy and safety profiles, paving the way for their potential clinical applications.

References

- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P

- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: not available)

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

-

Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P

- US20170240541A1 - Process for preparing thiazole derivatives - Google P

-

The Potential of Thiazole Derivatives as Antimicrobial Agents "2279 - Semantic Scholar. (URL: [Link])

-

Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC - NIH. (URL: [Link])

-

The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs - ResearchGate. (URL: [Link])

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed. (URL: [Link])

-

(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. (URL: [Link])

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (URL: [Link])

-

An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor. (URL: [Link])

- (PDF)

-

Schematic diagram of the arachidonic pathway and the inflammatory... - ResearchGate. (URL: [Link])

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. (URL: [Link])

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (URL: [Link])

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. (URL: [Link])

-

Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. (URL: [Link])

-

Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (URL: [Link])

-

Alkaloid - Wikipedia. (URL: [Link])

-

synthesis of thiazoles - YouTube. (URL: [Link])

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Commercial Sourcing & Technical Assurance Guide: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid

Executive Summary

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 34272-67-8) is a specialized heterocyclic building block, distinct from its more common carboxylic acid analog (CAS 33763-20-1). It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and metabolic disease therapeutics.

This guide addresses the specific challenges in sourcing this intermediate: distinguishing it from structural homologs, validating its regiochemistry, and selecting suppliers capable of delivering high-fidelity material. Unlike commodity chemicals, this compound often resides in the "make-to-order" or "boutique stock" category, requiring a strategic approach to procurement and quality control (QC).

Chemical Profile & Significance[1][2][3][4][5]

Structural Identity

The molecule consists of a central 1,3-thiazole ring substituted at three positions:[1]

-

Position 2: A phenyl ring (lipophilic anchor).

-

Position 5: An acetic acid moiety (–CH₂COOH), providing a carboxylate handle for further conjugation or receptor binding.

Critical Distinction: Buyers frequently confuse this molecule with 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1). The target molecule (CAS 34272-67-8) contains an additional methylene bridge at position 5, significantly altering its steric profile and pKa.

Figure 1: Structural decomposition of CAS 34272-67-8 highlighting functional domains.

Physicochemical Properties[6]

-

Molecular Formula: C₁₂H₁₁NO₂S

-

Molecular Weight: 233.29 g/mol

-

Predicted pKa: ~4.5 (Carboxylic acid)

-

Solubility: Low in water; soluble in DMSO, Methanol, DMF.

Sourcing Strategy & Supplier Landscape

Because CAS 34272-67-8 is not a high-volume commodity, the supply chain is bifurcated into "Stock" (rare) and "Custom Synthesis" (common).

Supplier Tiers

| Tier | Supplier Type | Examples | Pros | Cons |

| Tier 1 | Boutique / CRO | Enamine, WuXi AppTec, ChemSpace | High reliability, clear COA, synthetic expertise. | Higher cost, lead times of 2-4 weeks if not in stock. |

| Tier 2 | Catalog Aggregators | MolPort, eMolecules, PubChem Vendors | Broad searchability, price comparison. | "Ghost stock" (listing items not actually physically held). |

| Tier 3 | Direct Chemical Houses | Alfa Chemistry, Cymit Quimica, TCI | Direct purchase, established QC protocols. | Limited inventory for niche analogs. |

Recommended Sourcing Workflow

Do not rely on a simple "Add to Cart." The risk of receiving the carboxylic acid analog is high due to database naming errors.

-

Verify CAS: Ensure the quote specifically lists 34272-67-8 .[2][7][8]

-

Request Structure Confirmation: Ask for a representative H-NMR before purchase to confirm the methylene singlet (approx. δ 3.8-4.0 ppm).

-

Lead Time Check: Confirm if the material is "On Shelf" or "Synthesize on Demand."

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis is the only way to predict and detect impurities. The most likely industrial route utilizes the Hantzsch Thiazole Synthesis .

The Synthetic Route

The synthesis typically involves the condensation of Thiobenzamide with Ethyl 3-bromo-4-oxopentanoate (or a similar

-

Precursor A: Thiobenzamide (Provides the N-C-S and Phenyl group).

-

Precursor B: Ethyl 3-bromo-4-oxopentanoate (Provides the carbon backbone, methyl, and acetate tail).

-

Cyclization: Reflux in ethanol/DMF.

-

Hydrolysis: LiOH/NaOH treatment to convert the ethyl ester to the free acid.

Critical Impurity Profile

-

Impurity A (Regioisomer): If the bromination of the keto-ester precursor was not regioselective, you may get the 4-acetic acid-5-methyl isomer.

-

Impurity B (Des-phenyl): If Thioacetamide was present as an impurity in Thiobenzamide.

-

Impurity C (Ester): Incomplete hydrolysis of the ethyl ester intermediate. Detection: Look for ethyl triplet/quartet in NMR.

Figure 2: Synthetic pathway and associated impurity risks.

Quality Control (QC) Protocol

Trusting the supplier's Certificate of Analysis (CoA) is insufficient for critical research. Implement this self-validating protocol.

Proton NMR (1H-NMR) Validation

Solvent: DMSO-d6.

-

Diagnostic Peak 1 (Phenyl): Multiplet at δ 7.4 – 8.0 ppm (5H). Confirms the 2-phenyl group.[7][4][8][9]

-

Diagnostic Peak 2 (Methyl): Singlet at δ ~2.4 ppm (3H). Confirms the 4-methyl group.[2][7][3][4][8][9]

-

Diagnostic Peak 3 (Methylene): Singlet at δ ~3.8 – 4.1 ppm (2H). CRITICAL. This peak distinguishes the target from the carboxylic acid analog (which lacks these protons).

-

Diagnostic Peak 4 (Acid): Broad singlet at δ >12 ppm (1H).

HPLC-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

Detection: UV (254 nm) and MS (ESI+).

-

Expected Mass: [M+H]+ = 234.3.

QC Decision Matrix

Figure 3: Analytical decision tree for incoming material verification.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free acid is stable, but protection from moisture prevents caking and degradation.

-

Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles; aliquot upon initial dissolution.

References

-

Chemical Identity & CAS Verification

-

PubChem Compound Summary for CID 205649. National Center for Biotechnology Information (2023). Link

-

-

Synthetic Methodology (Hantzsch Reaction Context)

-

Supplier Listings (Verified Sources)

-

Medicinal Chemistry Context (PPAR Agonists)

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthonix, Inc > 693-95-8 | 4-methyl-1,3-thiazole [synthonix.com]

- 4. (4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid [cymitquimica.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. kuey.net [kuey.net]

- 7. canbipharm.com [canbipharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole-5-Acetic Acid Scaffold: Synthesis, Structural Biology, and Therapeutic Utility

[1]

Topic: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid and its known analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]

Executive Summary & Pharmacophore Analysis[1]

The molecule (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for various lipophilic carboxylic acids. Structurally, it consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group, the 4-position with a methyl group, and the 5-position with an acetic acid moiety.[1]

This specific architecture is the foundational core of the aryl-thiazole-acetic acid class, most notably represented by the NSAID Fentiazac (which bears a p-chlorophenyl at position 4).[1] Beyond anti-inflammatory applications, this scaffold has re-emerged in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the acidic "head group" drives receptor activation while the lipophilic thiazole-phenyl "tail" governs isoform selectivity (PPAR

Structural Properties & Drug-Likeness

| Property | Value / Characteristic | Impact on Drug Design |

| Lipophilicity (cLogP) | ~3.2 - 3.8 | High membrane permeability; ideal for intracellular targets like PPARs.[1] |

| Acidic Head Group | pKa ~4.5 (Carboxylic Acid) | Critical for electrostatic interaction with Arg/His residues in COX and PPAR binding pockets.[1] |

| Thiazole Core | Aromatic, Electron-rich | Acts as a rigid spacer; participates in |

| Metabolic Stability | Moderate | The benzylic position (acetic acid |

Synthetic Architecture: The Chain Extension Protocol

While Hantzsch thiazole synthesis is the standard for forming the ring, introducing the acetic acid side chain at position 5 requires a specific "chain extension" strategy.[1] Direct cyclization often yields the 5-carboxylate (ester directly on the ring), not the acetate.[1]

Below is the optimized Chloromethylation-Cyanation-Hydrolysis protocol. This pathway is preferred for its scalability and the ability to diverge into various analogs at the intermediate stages.[1]

Phase I: Construction of the Thiazole Core

Reaction: Hantzsch Condensation Precursors: Thiobenzamide + Chloroacetone

-

Dissolution: Dissolve 1.0 eq of Thiobenzamide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of Chloroacetone dropwise at room temperature.

-

Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool the mixture. The hydrochloride salt of the thiazole may precipitate.[1] Neutralize with aqueous NaHCO

to liberate the free base: 4-Methyl-2-phenylthiazole .[1] -

Purification: Recrystallization from ethanol/water or silica gel chromatography.[1]

Phase II: Functionalization of Position 5 (The Chain Extension)

Mechanism: Electrophilic Aromatic Substitution (Chloromethylation)

-

Chloromethylation:

-

Suspend 4-Methyl-2-phenylthiazole (1.0 eq) in concentrated HCl.

-

Add Paraformaldehyde (1.5 eq) and ZnCl

(catalytic).[1] -

Heat at 60°C for 3 hours.

-

Critical Check: The electrophilic attack occurs preferentially at C-5 due to the directing effect of the sulfur and the steric availability.[1]

-

Product: 5-(Chloromethyl)-4-methyl-2-phenylthiazole.[1]

-

-

Cyanation (Nitrile Formation):

-

Hydrolysis to Acid:

-

Reflux the nitrile in 6M HCl (or NaOH followed by acidification) for 4 hours.

-

Cool to precipitate the crude acid.[1]

-

Final Product: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid .

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis via the Blanc chloromethylation route, ensuring regioselective functionalization at the C-5 position.

Structural Analogs & SAR Landscape

The "Thiazole-Acetic Acid" pharmacophore is highly sensitive to substitution at the 2- and 4-positions.[1] The table below compares the topic molecule with its most significant analogs.

| Analog Name | Pos 2 Substituent | Pos 4 Substituent | Pos 5 Tail | Primary Biological Activity |

| Topic Molecule | Phenyl | Methyl | Acetic Acid | Synthetic Intermediate / Auxin-like |

| Fentiazac | Phenyl | 4-Chlorophenyl | Acetic Acid | NSAID (COX-1/2 Inhibitor) |

| GW501516 Fragment | (Complex Thioether) | Methyl | (Linked to Phenoxy-acid) | PPAR |

| Auxin Analog | Phenyl | Methyl | Acetic Acid | Plant Growth Regulator (Synthetic Auxin) |

Structure-Activity Relationship (SAR)[1]

-

The Acidic Tail (Pos 5): Essential for binding.[1] Extending this chain (e.g., to propionic acid) usually decreases potency for COX inhibition but may increase selectivity for PPARs.[1] Converting the acid to an amide or hydrazide often switches activity to antimicrobial (see References).[1]

-

The 4-Aryl Switch: Replacing the 4-Methyl group with a 4-Chlorophenyl group (transitioning to Fentiazac) dramatically increases lipophilicity and anti-inflammatory potency.[1] The bulky aryl group fills the hydrophobic pocket of the COX enzyme channel.[1]

-

The 2-Phenyl Anchor: This group provides essential

-stacking.[1] Substitutions here (e.g., 4-CF

Biological Applications & Experimental Protocols

A. COX Inhibition Assay (NSAID Context)

To validate the anti-inflammatory potential of the scaffold (referencing Fentiazac activity), a standard Colorimetric COX Inhibitor Screening Assay is recommended.[1]

-

Principle: Peroxidase activity of sheep COX-1/2 heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

-

Protocol:

-

Incubate recombinant COX-1 or COX-2 enzyme with the test compound (10 nM – 100

M) for 10 minutes at 25°C.[1] -

Add Arachidonic Acid (substrate) and TMPD.

-

Measure absorbance at 590 nm.[1]

-

Expectation: The 4-methyl analog (Topic) is expected to show lower potency than Fentiazac (IC

> 50

-

B. PPAR Ligand Binding (Metabolic Research)

For researchers investigating metabolic disorders, this scaffold serves as a fragment probe.[1]

-

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Logic: Ligand binding induces a conformational change in the PPAR LBD (Ligand Binding Domain), recruiting a co-activator peptide.[1]

-

Relevance: The acetic acid head group mimics natural fatty acid ligands.[1]

SAR Visualization

Figure 2: Functional decomposition of the scaffold.[1] Position 4 dictates the therapeutic class (NSAID vs. Metabolic), while Position 5 handles receptor ligation.

References

-

Fentiazac Structure & Pharmacology

-

Synthesis of Thiazole Acetic Acids

-

PPAR Agonist Design (Thiazole Head Groups)

-

Antimicrobial Thiazole Derivatives

Sources

- 1. medkoo.com [medkoo.com]

- 2. Fentiazac [chemeurope.com]

- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery - A Structure-Activity Relationship Guide

For researchers, medicinal chemists, and drug development professionals, the search for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole derivatives, offering insights into how strategic molecular modifications can unlock potent and selective therapeutic activities. We will delve into the nuances of designing thiazole-based compounds for anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Allure of the Thiazole Ring: A Chemical and Biological Perspective

The five-membered aromatic ring containing sulfur and nitrogen atoms endows the thiazole nucleus with a unique set of electronic and steric properties.[1] The presence of these heteroatoms, particularly the nitrogen, facilitates hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition and pharmacological activity.[2] The thiazole ring itself is relatively stable and can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize biological activity.[1] This versatility has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.

I. Thiazole Derivatives as Anticancer Agents: Targeting the Hallmarks of Cancer

Thiazole-containing compounds have demonstrated remarkable potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on the thiazole core.

Structure-Activity Relationship Insights

The exploration of SAR in anticancer thiazole derivatives has revealed several key trends:

-

Substitution at the 2- and 4-positions: This is a critical determinant of activity. For instance, the presence of an aminothiazole moiety at the 2-position is a common feature in many potent anticancer agents.

-

Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at different positions of the thiazole ring can significantly influence potency and selectivity. For example, the presence of a substituted phenyl ring can enhance cytotoxic activity.[5]

-